molecular formula C13H18 B13801075 7-Phenyl-3-heptene CAS No. 26447-65-4

7-Phenyl-3-heptene

Cat. No.: B13801075
CAS No.: 26447-65-4
M. Wt: 174.28 g/mol
InChI Key: SQHALWUTJHPRGL-UHFFFAOYSA-N
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Description

7-Phenyl-3-heptene is an organic compound with the molecular formula C13H18 It is a member of the heptene family, characterized by a heptene backbone with a phenyl group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Phenyl-3-heptene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-3-heptene in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenyl-substituted heptadienes. This process uses a palladium catalyst under high pressure and temperature to achieve the desired product with high yield .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-3-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Phenyl-3-heptene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Phenyl-3-heptene involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .

Properties

CAS No.

26447-65-4

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

hept-4-enylbenzene

InChI

InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3

InChI Key

SQHALWUTJHPRGL-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCC1=CC=CC=C1

Origin of Product

United States

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